molecular formula C21H21N3O3S B5157417 2-{[(4-methylbenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide

2-{[(4-methylbenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide

Cat. No. B5157417
M. Wt: 395.5 g/mol
InChI Key: SLQIWHIFSRXOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-methylbenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a member of the purinergic family of G protein-coupled receptors and is involved in various physiological processes such as platelet aggregation, vascular smooth muscle contraction, and neuronal signaling. MRS2500 has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience.

Mechanism of Action

2-{[(4-methylbenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide acts as a competitive antagonist of the P2Y1 receptor, blocking its activation by endogenous ligands such as ADP and ATP. This prevents downstream signaling pathways from being activated, resulting in the inhibition of various physiological processes that are mediated by the receptor.
Biochemical and Physiological Effects:
2-{[(4-methylbenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide has been shown to have a range of biochemical and physiological effects, depending on the specific system being studied. For example, in platelets, 2-{[(4-methylbenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide can inhibit the activation of integrins and reduce platelet aggregation. In vascular smooth muscle cells, 2-{[(4-methylbenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide can inhibit the contraction induced by ADP and other vasoconstrictors. In neurons, 2-{[(4-methylbenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide can reduce the release of glutamate and other neurotransmitters, providing neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[(4-methylbenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide in lab experiments is its selectivity for the P2Y1 receptor, which allows for specific investigation of this receptor's role in various physiological processes. However, one limitation is that 2-{[(4-methylbenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide may have off-target effects on other purinergic receptors, which can complicate interpretation of results.

Future Directions

There are several future directions for research involving 2-{[(4-methylbenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide. One area of interest is the development of more potent and selective P2Y1 receptor antagonists for use in therapeutic applications. Another area of interest is the investigation of the role of P2Y1 receptors in various disease states, such as cardiovascular disease and neurodegenerative disorders. Finally, there is potential for the use of 2-{[(4-methylbenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide in combination with other drugs or therapies to enhance their efficacy and reduce side effects.

Synthesis Methods

The synthesis of 2-{[(4-methylbenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with 3-pyridinemethanol to form 4-methylbenzenesulfonate. This intermediate is then reacted with 2-aminobenzamide in the presence of a base to yield 2-{[(4-methylbenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide. The entire process is carried out under controlled conditions to ensure the purity and quality of the final product.

Scientific Research Applications

2-{[(4-methylbenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide has been widely used in scientific research to investigate the role of P2Y1 receptors in various physiological processes. For example, studies have shown that 2-{[(4-methylbenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide can inhibit platelet aggregation and reduce thrombus formation, suggesting its potential use as an anti-thrombotic agent. In addition, 2-{[(4-methylbenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, indicating its potential as a therapeutic agent for these conditions.

properties

IUPAC Name

2-[(4-methylphenyl)methylsulfonylamino]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-16-8-10-17(11-9-16)15-28(26,27)24-20-7-3-2-6-19(20)21(25)23-14-18-5-4-12-22-13-18/h2-13,24H,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQIWHIFSRXOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-methylbenzyl)sulfonyl]amino}-N-(pyridin-3-ylmethyl)benzamide

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